molecular formula C11H12Cl2O2 B13997524 2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal CAS No. 14565-22-1

2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal

Cat. No.: B13997524
CAS No.: 14565-22-1
M. Wt: 247.11 g/mol
InChI Key: XMCYVBSLDSSHJX-UHFFFAOYSA-N
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Description

2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal is an organic compound with the molecular formula C11H12Cl2O2 It is a derivative of propanal, featuring a dichloromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichloro-2-methoxy-6-methylphenol.

    Formylation: The phenol undergoes formylation to introduce the aldehyde group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanoic acid.

    Reduction: 2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dichloromethoxyphenyl group may also contribute to its overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanal: A simple aldehyde with a similar structure but lacking the dichloromethoxyphenyl group.

    2,3,5-Trichloro-6-methylphenol: A phenol derivative with similar substituents but different functional groups.

Uniqueness

2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal is unique due to the presence of both the dichloromethoxyphenyl group and the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

14565-22-1

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

2-(3,5-dichloro-2-methoxy-6-methylphenyl)propanal

InChI

InChI=1S/C11H12Cl2O2/c1-6(5-14)10-7(2)8(12)4-9(13)11(10)15-3/h4-6H,1-3H3

InChI Key

XMCYVBSLDSSHJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Cl)Cl)OC)C(C)C=O

Origin of Product

United States

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